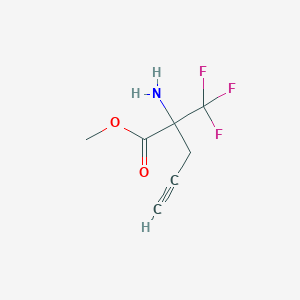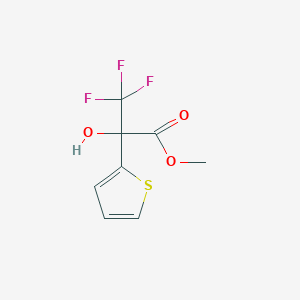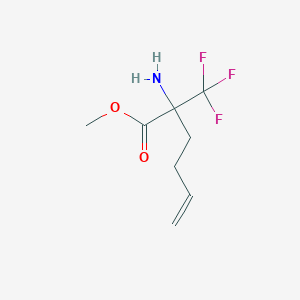![molecular formula C11H14F3NO4 B6328184 Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate; 97% CAS No. 1035805-03-8](/img/structure/B6328184.png)
Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate; 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular weight of “Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate” is 281.23 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
“Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate” has a molecular weight of 281.23 g/mol . More detailed physical and chemical properties were not available in the sources I found.科学的研究の応用
Methyl 2-TBMT has been used in a number of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of peptides and other biologically active compounds. In addition, it has been used in the synthesis of polymers and other materials for use in a variety of industrial applications.
作用機序
Target of Action
Compounds with similar structures, such as tert-butoxycarbonyl (boc) protected amino acids, are often used in peptide synthesis . They play a crucial role in protecting the amino group during the synthesis process .
Mode of Action
The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It protects the amino group from unwanted reactions during the synthesis process .
Pharmacokinetics
The trifluoromethyl group, for example, is known to enhance metabolic stability and increase lipophilicity, which could potentially improve the bioavailability of the compound .
実験室実験の利点と制限
Methyl 2-TBMT has several advantages and limitations when used in laboratory experiments. One of the main advantages of using Methyl 2-TBMT is its relatively low cost compared to other organic compounds. It is also relatively easy to handle and store, making it suitable for use in a variety of laboratory applications. Furthermore, it is soluble in common organic solvents, making it suitable for use in a variety of synthetic reactions. However, one of the main limitations of Methyl 2-TBMT is its low solubility in water, which can limit its use in certain reactions.
将来の方向性
The use of Methyl 2-TBMT in a variety of scientific research applications is relatively new, and there are several potential future directions that could be explored. One potential direction is to further investigate the biochemical and physiological effects of Methyl 2-TBMT. Additionally, further research could be conducted to explore the potential of Methyl 2-TBMT for use in the synthesis of peptides and other biologically active compounds. Furthermore, further research could be conducted to explore the potential of Methyl 2-TBMT for use in the synthesis of polymers and other materials for use in a variety of industrial applications. Finally, further research could be conducted to explore the potential of Methyl 2-TBMT for use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
合成法
Methyl 2-TBMT can be synthesized from a variety of starting materials. The most common methods involve the use of tert-butyl alcohol and trifluoroacetic acid. In the first method, tert-butyl alcohol is reacted with trifluoroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then reacted with a tert-butoxycarbonyl amine to form the desired product. In the second method, tert-butyl alcohol is reacted with trifluoroacetic anhydride in the presence of a base to form an intermediate compound. This intermediate is then reacted with a tert-butoxycarbonyl amine to form the desired product.
特性
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)but-3-ynoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO4/c1-6-10(7(16)18-5,11(12,13)14)15-8(17)19-9(2,3)4/h1H,2-5H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKCMGHNMYVDSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C#C)(C(=O)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




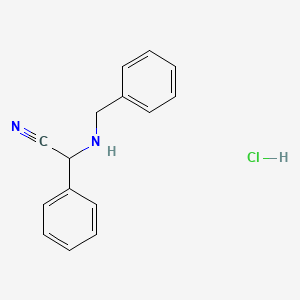
amino}propanoic acid](/img/structure/B6328130.png)
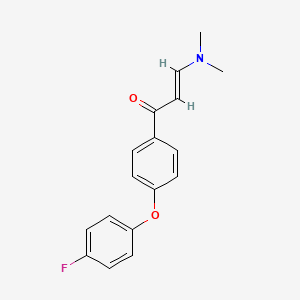
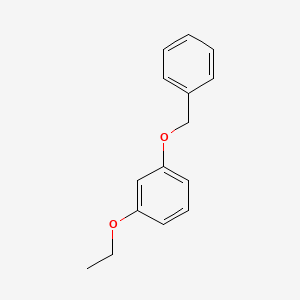

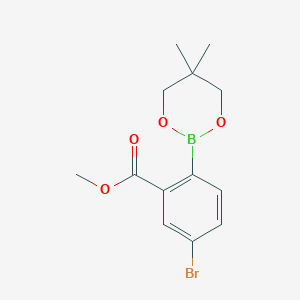

![Methyl 2-{[benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoate, 97% (Cbz-DL-aMeAla(F3)-OMe)](/img/structure/B6328176.png)
